1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.257. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, a compound structurally related to 1,3,4-oxadiazoles and tetrahydropyrimidines, has been synthesized and studied for its antimicrobial activity. Vlasov et al. (2015) developed an effective approach for synthesizing a similar compound, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which showed antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antidiabetic Screening
In the realm of antidiabetic research, Lalpara et al. (2021) investigated a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their in vitro antidiabetic activity, providing insights into the potential application of similar compounds in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anti-Cancer Properties
The anti-cancer properties of 1,3,4-oxadiazoles and tetrahydropyrimidines have been a subject of interest. Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines. This indicates the potential of related compounds in cancer treatment (Redda & Gangapuram, 2007).
Antioxidant Activity
George et al. (2010) synthesized derivatives of 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one, which were screened for their antioxidant activity. This research contributes to understanding the antioxidant potential of structurally similar compounds (George, Sabitha, Kumar, & Ravi, 2010).
Synthesis Methods
Tkachuk et al. (2020) developed an effective method for the synthesis of related compounds, highlighting advancements in the synthetic methodologies of 1,3,4-oxadiazoles and tetrahydropyrimidines. This research underscores the evolving techniques in the synthesis of such compounds (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target. For example, some oxadiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Based on the biological activities associated with oxadiazole and tetrahydropyrimidine, it could potentially affect pathways related to inflammation, bacterial cell wall synthesis, nerve signal transmission, malaria parasite life cycle, or cell division .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and biochemical pathways it affects. For example, if it acts as an antibacterial, it could lead to bacterial cell death by inhibiting cell wall synthesis .
Properties
IUPAC Name |
1-[[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-3-18-6-9-14-13-8(19-9)5-15-4-7(2)10(16)12-11(15)17/h4H,3,5-6H2,1-2H3,(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQGQQCUOWGBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)CN2C=C(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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